2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol
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Overview
Description
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol is a compound that features a thietane ring, a cyclopropyl group, and an ethan-1-ol moiety. Thietanes are four-membered sulfur-containing heterocycles, which are known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . The reaction conditions typically involve the use of solvents like acetonitrile, benzene, or isopropanol, and UV irradiation at 350 nm .
Industrial Production Methods
Industrial production of thietane-containing compounds often employs large-scale nucleophilic thioetherification reactions. These reactions involve the use of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane-containing molecules, such as thietanose nucleosides and spirothietanes . These compounds share the four-membered thietane ring but differ in their substituents and overall structure.
Uniqueness
2-(1-((Thietan-3-ylamino)methyl)cyclopropyl)ethan-1-ol is unique due to the presence of both a thietane ring and a cyclopropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NOS |
---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
2-[1-[(thietan-3-ylamino)methyl]cyclopropyl]ethanol |
InChI |
InChI=1S/C9H17NOS/c11-4-3-9(1-2-9)7-10-8-5-12-6-8/h8,10-11H,1-7H2 |
InChI Key |
ITIYABFPSOEJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCO)CNC2CSC2 |
Origin of Product |
United States |
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